molecular formula C20H31N3O5S B2863004 N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide CAS No. 872724-23-7

N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

Cat. No. B2863004
CAS RN: 872724-23-7
M. Wt: 425.54
InChI Key: DIHYTTRCEIPHBY-UHFFFAOYSA-N
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Description

The compound contains a 1,3-oxazinan-2-yl group, a sulfonyl group attached to a 2,5-dimethylphenyl ring, and an isopentyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and oxalamide groups. For example, the sulfonyl group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • Novel sulfonamide derivatives have been synthesized, characterized, and evaluated for various biological activities. These compounds are part of broader research into sulfonamides and their derivatives for potential therapeutic applications (Fahim & Shalaby, 2019). Another study focuses on the synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, highlighting a route to functionalized derivatives (Alizadeh et al., 2008).

Molecular Docking and Theoretical Studies

  • In-depth molecular docking and Density Functional Theory (DFT) calculations were performed on novel benzenesulfonamide derivatives to evaluate their potential interactions with biological targets, providing insights into their potential therapeutic uses (Fahim & Shalaby, 2019). This approach is critical in drug design, allowing researchers to predict how novel compounds might interact with specific proteins or enzymes involved in disease pathways.

Antibacterial and Antiviral Activities

  • Research into indolyl aryl sulfones (IASs) includes the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Derivatives of IASs have shown significant activity against wild-type HIV-1 and drug-resistant mutants, demonstrating the potential of sulfonamide derivatives in antiviral therapy (Silvestri & Artico, 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

properties

IUPAC Name

N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-14(2)8-9-21-19(24)20(25)22-13-18-23(10-5-11-28-18)29(26,27)17-12-15(3)6-7-16(17)4/h6-7,12,14,18H,5,8-11,13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHYTTRCEIPHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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